3-Fluorobenzyl methyl sulfide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-3-(methylsulfanylmethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FS/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBJQIFOGSVZNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Fluorobenzyl Methyl Sulfide and Its Analogs/derivatives
Alkylation Reactions for Sulfide (B99878) Formation
The construction of the sulfide linkage in 3-Fluorobenzyl methyl sulfide and its analogs is commonly achieved through nucleophilic substitution reactions where a sulfur-based nucleophile displaces a leaving group on a benzylic substrate.
Williamson Ether Synthesis Analogues via Thiolate Intermediates
A prevalent method for the synthesis of unsymmetrical sulfides is the sulfur analogue of the Williamson ether synthesis. This reaction proceeds via an S(_N)2 mechanism, where a thiolate anion acts as the nucleophile, attacking an alkyl halide. In the context of this compound, this would involve the reaction of 3-fluorobenzyl halide with a methylthiolate salt.
The initial step in this process is the generation of the thiolate intermediate. This is typically achieved by deprotonating a thiol with a suitable base. The resulting thiolate is a potent nucleophile that readily reacts with primary or secondary alkyl halides.
| Reactant 1 | Reactant 2 | Base | Product | Reaction Type |
| 3-Fluorobenzylthiol | Methyl halide (e.g., CH(_3)I) | Strong base (e.g., NaH) | This compound | S(_N)2 |
| Methanethiol (B179389) | 3-Fluorobenzyl halide | Strong base (e.g., NaH) | This compound | S(_N)2 |
Reactions of Fluorobenzyl Halides with Thiolates
A direct and widely used approach for the synthesis of this compound involves the reaction of a 3-fluorobenzyl halide, such as 3-fluorobenzyl chloride or 3-fluorobenzyl bromide, with a methylthiolate salt, like sodium thiomethoxide. This reaction is a classic example of a nucleophilic substitution where the thiolate anion displaces the halide ion on the benzylic carbon.
For instance, the reaction can be carried out by treating 3-fluorobenzyl chloride with sodium thiomethoxide in a suitable solvent, such as ethanol or dimethylformamide (DMF), to yield this compound. The choice of solvent can influence the reaction rate and yield.
A general representation of this reaction is as follows:
3-FC(_6)H(_4)CH(_2)X + CH(_3)SNa → 3-FC(_6)H(_4)CH(_2)SCH(_3) + NaX (where X = Cl, Br)
Application of Thiourea (B124793) in Sulfide Synthesis
Thiourea serves as a convenient and odorless precursor for the synthesis of thiols, which can then be converted to sulfides. The synthesis of a thiol from an alkyl halide using thiourea proceeds through the formation of an isothiouronium salt, which is subsequently hydrolyzed under basic conditions to yield the corresponding thiol.
For the synthesis of this compound, 3-fluorobenzyl chloride would first be reacted with thiourea to form S-(3-fluorobenzyl)isothiouronium chloride. This intermediate is then hydrolyzed with a base, such as sodium hydroxide, to generate 3-fluorobenzylthiolate in situ. Subsequent reaction with a methylating agent, like methyl iodide, would furnish the desired this compound.
A detailed experimental procedure for a related compound, benzyl (B1604629) mercaptan, involves refluxing benzyl chloride and thiourea in ethanol, followed by hydrolysis of the resulting isothiouronium salt with aqueous sodium hydroxide to yield the thiol. prepchem.com A similar approach could be adapted for the 3-fluoro-substituted analogue.
| Starting Material | Reagent 1 | Reagent 2 | Intermediate | Final Product |
| 3-Fluorobenzyl chloride | Thiourea | Base (e.g., NaOH) | S-(3-fluorobenzyl)isothiouronium salt | 3-Fluorobenzylthiol |
| 3-Fluorobenzylthiol | Methylating agent (e.g., CH(_3)I) | Base | - | This compound |
Fluorination Strategies for Sulfur-Containing Compounds
The introduction of fluorine onto an aromatic ring can be achieved at different stages of the synthesis. Strategies include the use of pre-fluorinated starting materials or the direct fluorination of a sulfur-containing precursor.
Introduction of Fluorine via Electrophilic Fluorination
Electrophilic fluorination is a method for introducing a fluorine atom into a molecule by using a reagent that delivers an electrophilic fluorine equivalent ("F"). While direct electrophilic fluorination of an unsubstituted benzyl methyl sulfide to selectively produce the 3-fluoro isomer is challenging due to the directing effects of the substituents, this strategy can be applied to appropriately substituted precursors.
The mechanism of electrophilic fluorination is a subject of ongoing research, with evidence supporting both S(_N)2 and single-electron transfer (SET) pathways depending on the substrates and reagents. wikipedia.org Common electrophilic fluorinating reagents include N-fluorosulfonimides like N-fluorobenzenesulfonimide (NFSI) and N-fluoro-o-benzenedisulfonimide (NFOBS), as well as Selectfluor®. wikipedia.org
Generation of Fluorinated Sulfides through Specific Precursors
A more common and regioselective approach to synthesizing this compound is to start with a precursor that already contains the fluorine atom in the desired position. For example, 3-fluorobenzaldehyde can be reduced to 3-fluorobenzyl alcohol, which can then be converted to 3-fluorobenzyl chloride or bromide. This fluorinated benzyl halide can then undergo one of the sulfide formation reactions described in section 2.1.
Alternatively, fluorinated aryl trifluoromethyl sulfides can be prepared through various methods, including the reaction of aryl Grignard reagents with trifluoromethanesulfenyl chloride or the copper(I)-catalyzed reaction of aryl halides with sulfur and a trifluoromethyl source. acs.orgchempedia.info While not directly leading to this compound, these methods highlight strategies for creating C-S bonds in fluorinated aromatic systems.
Sulfide-Based Fluoroalkylation Methodologies
Sulfide-based fluoroalkylation represents a class of reactions where existing sulfide compounds are utilized to introduce fluorine-containing alkyl groups into a molecular framework. While direct fluoroalkylation of a pre-formed sulfide is less common for synthesizing a simple compound like this compound, related principles are employed in the synthesis of more complex fluorinated molecules. For instance, trifluoromethyl phenyl sulfide (PhSCF₃) is a stable compound that can be prepared from thiophenol derivatives. acs.org Although the carbon-sulfur bond in such compounds is generally stable, specific activation methods can facilitate the transfer of the fluoroalkyl group. acs.org
The synthesis of aromatic perfluoroalkyl sulfides often involves the reaction of an aromatic halide with a perfluoroalkylthiolate anion (RFS⁻). beilstein-journals.org A notable method for generating the trifluoromethylthiolate anion (CF₃S⁻) involves the reaction of trimethyl(trifluoromethyl)silane (Me₃SiCF₃) with elemental sulfur in the presence of a fluoride ion source. The resulting salts are thermally stable and react readily with activated aromatic halides to form trifluoromethyl sulfides. beilstein-journals.org
Table 1: Synthesis of Trifluoromethyl Sulfides using Me₃SiCF₃ and Sulfur
| Aromatic Halide | Product | Yield (%) |
|---|---|---|
| 2,4-Dinitrofluorobenzene | 2,4-Dinitrophenyl trifluoromethyl sulfide | High |
| Pentafluoropyridine | 4-(Trifluoromethylthio)tetrafluoropyridine | 90-96 |
This approach underscores a strategy where a sulfur-containing species facilitates the introduction of a fluoroalkyl group, a principle that can be conceptually extended to the synthesis of fluorinated benzyl sulfide analogs.
Nucleophilic Addition and Subsequent Functionalization Pathways
Nucleophilic addition reactions are fundamental to the construction of carbon-sulfur bonds. masterorganicchemistry.com In the context of this compound, a plausible synthetic route involves the nucleophilic attack of a methylthiolate species on an electrophilic 3-fluorobenzyl precursor. A common method for synthesizing benzyl sulfides involves the reaction of a benzyl Grignard reagent with a phosphinic acid thioester, which proceeds via an unexpected carbon-sulfur bond formation. rsc.orgrsc.org This highlights the versatility of nucleophilic substitution at sulfur.
A more direct and traditional approach is the S-alkylation of a thiol. For example, the reaction of 3-fluorobenzyl halide with sodium thiomethoxide (NaSMe) represents a classic nucleophilic substitution pathway. Alternatively, direct C-H sulfenylation of compounds with activated C-H bonds, such as oxindoles, with aryl thiols can be catalyzed by iron salts like FeCl₃. mdpi.com While not a direct synthesis of the target compound, this illustrates modern C-S bond-forming strategies.
Recent developments have also focused on transition-metal-free methods. The combination of t-BuOK and 18-crown-6, for instance, enables the coupling of various substituted benzyl ammonium salts with thiols, providing a wide functional group tolerance. researchgate.net Another green chemistry approach involves the reaction of thioanisoles with benzyl alcohols over a dual-functional ionic liquid, [SO3HPrMIm][OTf], which acts as a catalyst. researchgate.net
Table 2: Selected Nucleophilic Substitution Methods for Sulfide Synthesis
| Electrophile | Nucleophile/Sulfur Source | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Benzyl Grignard Reagent | Phosphinic Acid Thioester | Not specified | Benzyl Sulfide | rsc.orgrsc.org |
| Aryl Halides/Sulfonates | Thiols | Palladium/CyPF-t-Bu | Aryl Sulfide | organic-chemistry.org |
| Benzyl Ammonium Salts | Thiols | t-BuOK/18-crown-6 | Benzyl Sulfide | researchgate.net |
These methods showcase the diversity of nucleophilic pathways available for the synthesis of benzyl sulfides and their derivatives, adaptable for the specific preparation of this compound.
Advanced Synthetic Routes Utilizing Organosilicon Reagents
Organosilicon reagents have become indispensable tools in modern organic synthesis due to their unique reactivity and stability. ias.ac.insigmaaldrich.com Their application in the synthesis of sulfides, particularly through thiosilane intermediates, offers a mild and efficient alternative to traditional methods.
Thiosilane-Mediated Synthesis of Sulfides
Thiosilanes (R₃Si-SR') are versatile reagents for the formation of C-S bonds. shinetsusilicone-global.com They can be readily prepared and react with various electrophiles to yield the corresponding sulfides. An efficient method involves the indium triiodide-catalyzed substitution of acetoxy groups in benzyl acetates with thiosilanes, providing access to a range of thioethers. organic-chemistry.org
Another powerful strategy is the palladium nanoparticle-mediated cross-coupling of silanes with thioethers. lookchem.comnih.gov In this process, palladium nanoparticles, generated in-situ from a palladium source and an alkyl silane, catalyze the reaction between the silane and a phenyl or vinyl thioether, resulting in the formation of a thiosilane. nih.gov These thiosilanes can then be used in subsequent reactions. Mechanistic studies have also pointed to the in-situ generation of thiosilane intermediates from disulfides mediated by disilathiane, which then react to form alkyl aryl sulfides. researchgate.net
Table 3: Thiosilane-Mediated Synthesis of Thioethers
| Substrate | Thiosilane Source | Catalyst | Product | Reference |
|---|---|---|---|---|
| Benzyl Acetates | Thiosilanes | Indium Triiodide | Benzyl Thioethers | organic-chemistry.org |
| Phenyl/Vinyl Thioethers | Alkyl Silanes | Palladium Nanoparticles | Thiosilanes | lookchem.comnih.gov |
These organosilicon-based methods offer mild reaction conditions and high yields for the synthesis of various sulfides, including fluorinated benzyl sulfide derivatives.
Functionalization of Epoxides to β-Functionalized Sulfides
The ring-opening of epoxides with sulfur nucleophiles is a well-established and efficient method for generating β-hydroxy sulfides, which are valuable synthetic intermediates. frontiersin.orgcore.ac.uk This reaction typically proceeds via an SN2 mechanism, where a nucleophilic sulfur species, such as a thiol or thiolate, attacks one of the epoxide carbons, leading to the opening of the three-membered ring. beilstein-journals.org
A novel, metal-free approach describes the regioselective radical ring-opening of epoxides. acs.org This method involves the initial nucleophilic opening of the epoxide with a redox-active perfluorinated thiol. The resulting intermediate sulfide undergoes a single-electron reduction under blue light irradiation, generating an alkyl radical that can participate in further functionalization reactions, such as Giese-type additions to Michael acceptors. acs.org This strategy provides access to β-functionalized sulfides with regioselectivity that is complementary to traditional titanium(III)-catalyzed methods. acs.org
The choice of fluorinating reagent can also be crucial in synthesizing fluorinated compounds from epoxides. Reagents like Deoxofluor and XtalFluor-E have been used for the regioselective opening of functionalized cyclohexane-fused oxiranes to introduce fluorine. core.ac.uk Combining this with a subsequent or concurrent introduction of a methylthio group presents a viable pathway to complex fluorinated sulfides.
Table 4: Ring-Opening of Epoxides for Sulfide Synthesis
| Epoxide Type | Sulfur Nucleophile/Mediator | Conditions | Key Feature | Reference |
|---|---|---|---|---|
| General Epoxides | Redox-active perfluorinated thiol | Blue light irradiation | Radical-based, metal-free | acs.org |
| Functionalized Cyclohexene Oxides | Thiolates (in principle) | Basic or acidic | SN2 mechanism | frontiersin.orgcore.ac.uk |
This pathway highlights the utility of epoxides as precursors for constructing β-functionalized sulfides, including those bearing fluorine atoms, which could be adapted for the synthesis of derivatives of this compound.
Theoretical and Computational Investigations of 3 Fluorobenzyl Methyl Sulfide
Quantum Chemical Approaches for Molecular Structure and Reactivity
Quantum chemical methods are powerful tools for elucidating the intricate details of molecular structure and predicting reactivity. For 3-fluorobenzyl methyl sulfide (B99878), these approaches provide insights into how the interplay between the fluorine substituent and the methyl sulfide group governs its chemical behavior.
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying the mechanisms of organic reactions. For 3-fluorobenzyl methyl sulfide, DFT calculations can be employed to explore various reaction pathways, such as oxidation at the sulfur atom or substitution reactions at the benzyl (B1604629) position.
Theoretical studies on the oxidation of substituted thioanisoles, which are structurally related to this compound, have shown that the reaction mechanism can be significantly influenced by the nature and position of the substituent on the aromatic ring. For instance, in the oxidation of thioanisoles to their corresponding sulfoxides and sulfones, the reaction is believed to proceed via an electrophilic attack on the sulfur atom. The presence of the electron-withdrawing fluorine atom at the meta position in this compound is expected to decrease the electron density on the sulfur atom, thereby influencing the rate of oxidation.
DFT calculations, often using functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311+G(d,p)), can be used to model the transition states and intermediates involved in such reactions. For example, in a potential sulfoxidation reaction, the energy barrier for the oxygen transfer from an oxidant (like hydrogen peroxide or a peroxy acid) to the sulfur atom can be calculated. These calculations would likely reveal that the fluorine substituent has a discernible, albeit moderate, effect on the activation energy compared to unsubstituted benzyl methyl sulfide. The meta-position of the fluorine atom means its inductive electron-withdrawing effect will be more pronounced than its mesomeric effect, which primarily influences the ortho and para positions.
Reactivity indices, which can be derived from DFT calculations, provide further insight into the reactive nature of this compound.
| Reactivity Index | Description | Predicted Influence on this compound |
| Fukui Functions | Identify the most electrophilic and nucleophilic sites in a molecule. | The sulfur atom is expected to be a primary site for electrophilic attack, while the aromatic carbons may be susceptible to nucleophilic attack depending on the reaction conditions. |
| Global Hardness/Softness | Describe the molecule's resistance to change in its electron distribution. | The presence of the electronegative fluorine atom would likely increase the global hardness compared to the unsubstituted analogue. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating chemical reactivity. | A relatively large HOMO-LUMO gap is expected, suggesting good kinetic stability. |
This table presents predicted trends based on established principles of computational chemistry as applied to substituted aromatic compounds. Specific values would require dedicated DFT calculations for this compound.
Computational chemistry is instrumental in predicting spectroscopic data, which is invaluable for the identification and characterization of compounds. For this compound, theoretical calculations can provide predictions for its Nuclear Magnetic Resonance (NMR) and vibrational (infrared and Raman) spectra.
NMR Spectroscopy: The theoretical prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be achieved with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically coupled with DFT. The predicted chemical shifts for this compound would reflect the electronic environment of each nucleus. For instance, the fluorine atom at the C3 position would influence the chemical shifts of the aromatic protons and carbons through both space and the carbon framework. Comparison with experimental data for related compounds, such as 3-fluorobenzyl alcohol, can aid in the validation of the computational methodology. figshare.comnih.gov
Vibrational Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. These calculations provide a theoretical infrared and Raman spectrum, where each peak corresponds to a specific vibrational mode of the molecule. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. Key vibrational modes would include the C-F stretching frequency, the C-S stretching frequency, and various aromatic C-H and C-C vibrations. These predicted spectra can serve as a guide for experimental spectroscopic analysis.
| Spectroscopic Technique | Predicted Key Features for this compound |
| ¹H NMR | Aromatic protons would appear as a complex multiplet pattern due to H-H and H-F coupling. The methylene (B1212753) and methyl protons of the benzyl methyl sulfide group would appear as distinct singlets. |
| ¹³C NMR | The carbon atom attached to the fluorine would show a large C-F coupling constant. The chemical shifts of the aromatic carbons would be influenced by the fluorine's electron-withdrawing effect. |
| ¹⁹F NMR | A single resonance is expected, with its chemical shift being characteristic of a fluorine atom attached to an aromatic ring. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-F stretching, C-S stretching, aromatic C-H stretching and bending, and C=C aromatic ring stretching. |
This table outlines expected spectroscopic features. Precise chemical shifts and vibrational frequencies would be obtained from specific quantum chemical calculations.
Thermochemical Analyses of Sulfur-Containing Compounds
Thermochemical properties are fundamental to understanding the stability and energetics of chemical reactions. Computational methods provide a route to these properties, especially for compounds where experimental data is scarce.
The introduction of a sulfur atom and a fluoroalkyl group (in this case, a fluorobenzyl group) has specific enthalpic consequences. The enthalpy of formation (ΔHf°) is a key thermochemical parameter that can be calculated using high-level computational methods, such as G3 or G4 theory, or through isodesmic reactions with DFT.
An isodesmic reaction is a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides. This approach benefits from the cancellation of systematic errors in the calculations. For this compound, a suitable isodesmic reaction might involve reacting toluene (B28343) and fluorobenzene (B45895) with methyl sulfide to form this compound and benzene (B151609). The calculated reaction enthalpy, combined with the known experimental enthalpies of formation of the other species, would yield a reliable estimate for the ΔHf° of the target molecule.
The introduction of the fluorine atom is expected to have a stabilizing effect on the molecule, leading to a more negative enthalpy of formation compared to the non-fluorinated analogue. The C-F bond is significantly stronger than a C-H bond, contributing to this stability. The sulfur atom, being larger and more polarizable than carbon or oxygen, also imparts unique energetic characteristics.
The reliability of computational models is paramount. The accuracy of calculated thermochemical data can be validated by comparing it with experimental results for structurally similar compounds. For instance, the calculated enthalpy of formation of this compound can be compared with experimental or high-level theoretical data for thioanisole, benzyl sulfide, and other substituted aromatic sulfides.
Furthermore, studies on reaction enthalpies provide another avenue for validation. For example, the calculated enthalpy of a reaction involving this compound, such as its oxidation, can be compared with experimental calorimetric data if available. Discrepancies between calculated and experimental values can highlight the limitations of the chosen computational method and guide the selection of more accurate approaches.
| Computational Method | Typical Application for Thermochemical Analysis | Expected Accuracy for this compound |
| DFT (e.g., B3LYP, M06-2X) | Geometry optimization, frequency calculations, and reaction enthalpies. | Good for relative energies, but may require empirical corrections for absolute enthalpies of formation. |
| Composite Methods (e.g., G3, G4) | High-accuracy calculation of enthalpies of formation. | Generally provide results with "chemical accuracy" (within 1-2 kcal/mol of experimental values). |
| Isodesmic Reactions | Calculation of enthalpies of formation with error cancellation. | Can provide highly accurate results when suitable reference compounds with known experimental data are available. |
This table provides a general overview of the applicability and expected accuracy of different computational methods for thermochemical predictions.
Modeling of Reaction Pathways and Intermediates
Computational modeling allows for the detailed exploration of reaction pathways and the characterization of transient intermediates that may be difficult to observe experimentally. For this compound, this can include modeling its behavior in various chemical transformations.
For instance, in a nucleophilic substitution reaction at the benzylic carbon, DFT can be used to model the SN1 and SN2 pathways. The calculations would involve locating the transition state structures for each pathway and determining the corresponding activation energies. The presence of the meta-fluoro substituent would be expected to have a modest influence on the stability of a potential benzylic carbocation intermediate in an SN1 pathway due to its inductive electron-withdrawing effect.
In radical reactions, computational modeling can predict the stability of the 3-fluorobenzyl radical and the methylthiyl radical that would be formed upon homolytic cleavage of the C-S bond. The bond dissociation energy (BDE) of the benzyl-sulfur bond can be calculated, providing insight into the molecule's thermal stability and its propensity to undergo radical-initiated reactions.
The study of reaction intermediates extends to species formed during oxidation. The sulfoxide (B87167) and sulfone derived from this compound can be modeled to understand their geometries and electronic properties. Furthermore, the mechanism of their formation, including the structures of any transient intermediates, can be elucidated through detailed potential energy surface scans.
Characterization of Pre-Reactive Complexes
Before a chemical reaction occurs, reactant molecules often form pre-reactive complexes, which are assemblies held together by non-covalent interactions. The nature and strength of these interactions can significantly influence the subsequent reaction pathway and kinetics. In the case of this compound, its interactions with other molecules, such as oxidizing agents, are governed by a variety of non-covalent forces.
Theoretical studies on molecules containing a 3-fluorobenzyl group have highlighted the importance of hydrogen bonds (C–H···N, C–H···S, C–H···π, and C–H···F), chalcogen bonds (C–S···Cl), and other non-bonded contacts. cdnsciencepub.comacs.org The sulfur atom in this compound, with its lone pairs of electrons, can act as a hydrogen bond acceptor or participate in halogen bonding. The fluorine atom, being highly electronegative, can also engage in hydrogen bonding and other electrostatic interactions. nih.govnih.gov
Computational analyses, such as those employing Density Functional Theory (DFT), can quantify the interaction energies of these pre-reactive complexes. These calculations help in understanding the preferred orientation of the interacting molecules and the stability of the complex. For instance, the interaction of this compound with an oxidizing agent like hydrogen peroxide would involve the formation of a complex where the oxygen of the peroxide interacts with the sulfur atom of the sulfide. The stability of this complex is a crucial factor in the initial step of the oxidation reaction.
The dispersion forces, electrostatic interactions, and charge transfer components of these non-covalent bonds can be dissected using energy decomposition analysis methods. mdpi.comresearchgate.net Such analyses provide a detailed picture of the forces driving the formation of the pre-reactive complex.
Table 1: Calculated Interaction Energies for Pre-Reactive Complexes of this compound This table presents hypothetical but plausible interaction energies and their components for the pre-reactive complex of this compound with a generic oxidant, based on trends observed in computational studies of similar sulfur-containing aromatic compounds.
| Interacting Species | Interaction Energy (kcal/mol) | Electrostatic Component (kcal/mol) | Dispersion Component (kcal/mol) | Key Interaction Types |
| Oxidant (e.g., H₂O₂) | -5.2 | -3.1 | -2.1 | Hydrogen Bonding (S···H-O), van der Waals |
Studies of Radical Species and Transition States
Many reactions involving sulfides, particularly oxidations, proceed through radical intermediates and transition states. cdnsciencepub.comnih.gov Computational studies are invaluable for characterizing these transient species, which are often difficult to observe experimentally.
In the oxidation of this compound, the initial step is often the formation of a radical cation. acs.orgresearchgate.net Theoretical calculations can predict the geometry, spin density distribution, and stability of this radical cation. The presence of the electron-withdrawing fluorine atom on the benzyl group can influence the electronic structure and reactivity of the radical species. nih.gov
Transition state theory is a cornerstone of computational reaction dynamics, allowing for the calculation of reaction barriers and rates. nih.govtandfonline.comkit.edu For the oxidation of this compound, computational methods can locate the transition state structure for the oxygen transfer from the oxidant to the sulfur atom. The energy of this transition state determines the activation energy of the reaction.
Studies on related substituted benzyl sulfides have shown that the nature of the substituent on the aromatic ring can affect the stability of the radical intermediates and the energy of the transition states. cdnsciencepub.comresearchgate.net For this compound, the fluorine atom is expected to have a modest influence on the reaction kinetics compared to strongly electron-donating or withdrawing groups.
Table 2: Calculated Properties of Radical Species and Transition State for the Oxidation of this compound This table provides hypothetical yet representative computational data for the radical cation and the transition state involved in the oxidation of this compound, based on published data for analogous reactions.
| Species | Parameter | Calculated Value | Method |
| Radical Cation | Spin Density on Sulfur | +0.45 e | DFT/B3LYP |
| C-S Bond Length (Å) | 1.78 | DFT/B3LYP | |
| Transition State | Activation Energy (kcal/mol) | 15.8 | DFT/B3LYP |
| Imaginary Frequency (cm⁻¹) | -250 | DFT/B3LYP |
Insights into Sulfur Chirality and Inversion Barriers
The sulfur atom in this compound is prochiral. Upon oxidation to the corresponding sulfoxide, the sulfur atom becomes a stereocenter, leading to the possibility of enantiomers. The study of sulfur chirality is crucial in many areas of chemistry, including asymmetric synthesis and medicinal chemistry. acs.orgnih.govresearchgate.net
Computational methods can provide significant insights into the stereochemistry of the oxidation reaction and the stability of the resulting chiral sulfoxide. Furthermore, these methods can be used to calculate the energy barrier for the inversion of the pyramidal sulfur center in the sulfoxide. This inversion barrier is a measure of the configurational stability of the chiral sulfoxide.
The thermal racemization of chiral sulfoxides occurs through a pyramidal inversion at the sulfur atom. acs.org The energy barrier for this process is typically high, making chiral sulfoxides configurationally stable at room temperature. acs.org Computational studies on related sulfoxides can provide an estimate for the inversion barrier of 3-Fluorobenzyl methyl sulfoxide. The nature of the substituents on the sulfur atom significantly influences this barrier.
Table 3: Calculated Sulfur Inversion Barrier for 3-Fluorobenzyl Methyl Sulfoxide This table presents a hypothetical but realistic calculated inversion barrier for the sulfur atom in 3-Fluorobenzyl methyl sulfoxide, based on computational studies of similar chiral sulfoxides.
| Compound | Inversion Barrier (kcal/mol) | Computational Method |
| 3-Fluorobenzyl Methyl Sulfoxide | 38.5 | DFT (e.g., B3LYP/6-311+G(d,p)) |
Applications in Organic Synthesis and Advanced Materials Chemistry
3-Fluorobenzyl Methyl Sulfide (B99878) as a Synthetic Building Block
The strategic placement of a fluorine atom on the benzyl (B1604629) group, coupled with the presence of a methyl sulfide, makes 3-Fluorobenzyl methyl sulfide a key precursor in the synthesis of a variety of organic molecules. This section explores its role in the formation of complex heterocyclic systems, fluorinated quinolines, and bioisosteres.
Precursor in the Synthesis of Complex Heterocyclic Scaffolds
While direct examples of the use of this compound in the synthesis of complex heterocyclic scaffolds are not extensively documented in publicly available research, the reactivity of its functional groups suggests its potential as a precursor for various sulfur-containing heterocycles. The benzyl sulfide moiety can undergo a range of transformations, such as cyclization reactions, to form rings incorporating the sulfur atom. For instance, derivatives of benzyl sulfides can be utilized in the synthesis of thieno[2,3-b]pyridines, a class of heterocyclic compounds with significant biological activity. The general synthetic strategies for these scaffolds often involve the construction of a pyridine (B92270) ring fused to a thiophene (B33073) ring, where the sulfur atom originates from a sulfide precursor.
Intermediate in the Formation of Fluorinated Quinoline (B57606) Derivatives
Role in the Synthesis of Fluorinated Sulfide-Containing Bioisosteres
Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. The replacement of a specific functional group with a bioisostere is a common strategy in drug design to enhance efficacy, reduce toxicity, or alter metabolic stability. The this compound scaffold possesses features that make it an attractive component for creating bioisosteres. The fluorinated phenyl ring can act as a bioisostere for other aromatic systems, while the sulfide linkage provides a flexible and metabolically distinct alternative to other linkers like esters or amides. The introduction of fluorine can also serve as a bioisostere for a hydrogen atom or a hydroxyl group, potentially leading to improved biological activity. u-tokyo.ac.jpcambridgemedchemconsulting.com The strategic incorporation of fluorine is a widely used tactic to modulate the metabolic stability and pharmacokinetic properties of drug candidates.
Reagent Chemistry Involving Methyl Sulfides
Beyond its role as a structural component, the methyl sulfide group in this compound imparts specific reactivity that allows its use in various chemical transformations. This section focuses on its utility as a Lewis base and its potential contribution to fluorination and fluoroalkylation reagents.
Utilization as Lewis Bases in Complexation Reactions (e.g., Borane (B79455) Complexes)
Methyl sulfides, including this compound, can act as Lewis bases due to the presence of lone pairs of electrons on the sulfur atom. This property allows them to form stable complexes with Lewis acids, most notably borane (BH₃). Borane dimethyl sulfide complex ((CH₃)₂S·BH₃) is a widely used reagent in organic synthesis, serving as a convenient and stable source of borane for hydroboration and reduction reactions. While specific studies on the borane complex of this compound are not prevalent, it is expected to form a similar stable adduct. The fluorine substituent on the benzene (B151609) ring may influence the Lewis basicity of the sulfur atom, which could in turn affect the stability and reactivity of the corresponding borane complex.
Table 1: Properties of Borane-Methyl Sulfide Complex
| Property | Value |
|---|---|
| Chemical Formula | (CH₃)₂S·BH₃ |
| Molar Mass | 75.97 g/mol |
| Appearance | Colorless liquid |
| Density | 0.801 g/mL |
| Boiling Point | 97 °C (decomposes) |
| Applications | Hydroboration, Reduction |
This table presents general data for the well-characterized borane dimethyl sulfide complex, which serves as a model for the expected behavior of the this compound analogue.
Contribution to Fluorination and Fluoroalkylation Reagents
The development of new reagents for the introduction of fluorine and fluoroalkyl groups into organic molecules is an active area of research. Sulfur-based reagents have emerged as a versatile class of compounds for these transformations. While this compound itself is not a primary fluorinating agent, its derivatives could potentially be utilized in this context. For instance, related sulfur-containing compounds can be transformed into reagents that deliver fluorine or fluoroalkyl radicals. The presence of the fluorine atom on the benzyl group could modulate the reactivity and selectivity of such reagents.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Borane |
| Borane dimethyl sulfide complex |
| Thieno[2,3-b]pyridines |
Development of Novel Organosulfur Compounds with Tuned Reactivity
The unique electronic properties imparted by the fluorine atom on the benzyl ring of this compound can be harnessed to modulate the reactivity of the sulfur atom. This allows for the design and synthesis of a new generation of organosulfur compounds with fine-tuned chemical and biological activities.
Design of Compounds with Specific Chemical Functions (e.g., H₂S Release)
Hydrogen sulfide (H₂S) is now recognized as a critical gasotransmitter, playing a vital role in various physiological processes. chemrxiv.orgscientificupdate.com This has spurred the development of H₂S donor molecules that can release this signaling molecule in a controlled manner for potential therapeutic applications. rsc.orgfrontiersin.org While direct research on this compound as an H₂S donor is not extensively documented, the broader class of benzyl sulfide derivatives has been explored for this purpose.
The design of such donors often involves the modification of the benzyl sulfide scaffold to include functionalities that trigger H₂S release under specific physiological conditions, such as the presence of thiols. nih.gov For instance, the introduction of electron-withdrawing or electron-donating groups on the aromatic ring can influence the rate of H₂S release. The fluorine atom in the meta-position of this compound, with its electron-withdrawing nature, can potentially modulate the reactivity of the molecule, making it a candidate for incorporation into more complex H₂S donor systems.
Research into related fluorinated compounds has shown the viability of this approach. For example, studies on fluorinated analogs of organosulfur compounds derived from garlic have demonstrated how fluorine substitution can alter their chemical and biological properties. nih.gov This suggests that derivatives of this compound could be engineered to act as precursors for H₂S release, with the fluorine atom serving to fine-tune the release kinetics.
Table 1: Examples of H₂S Donors and Releasing Mechanisms
| Donor Class | Releasing Trigger | Byproducts | Reference |
| Sulfide Salts (e.g., NaHS) | Hydrolysis | None | frontiersin.org |
| Garlic-derived Organosulfur Compounds | Thiols | Varies | chemrxiv.orgscientificupdate.com |
| Thiol-activated Donors | Thiols (e.g., Cysteine) | Disulfides | nih.gov |
| Photo-caged Donors | Light | Varies | rsc.org |
Exploration of C-S Bond Reactivity for New Transformations
The carbon-sulfur (C-S) bond is a fundamental linkage in a vast array of organic molecules, and its selective activation and functionalization are key goals in synthetic organic chemistry. mdpi.com The C-S bond in benzyl sulfides, including this compound, can undergo cleavage under various conditions, enabling the development of novel synthetic methodologies. researchgate.net
Transition metal-catalyzed reactions have been instrumental in activating C-S bonds for cross-coupling and other transformations. While specific studies on the catalytic cleavage of the C-S bond in this compound are not widely reported, research on related aromatic sulfides provides insights into its potential reactivity. For example, irradiation of benzyl ethyl sulfides has been shown to cause efficient homolytic cleavage of the C-S bond. researchgate.net
Furthermore, the presence of the fluorine atom can influence the reactivity of the C-S bond. The electron-withdrawing nature of fluorine can affect the bond strength and the susceptibility of the sulfur atom to oxidative or reductive cleavage. Recent advancements in C-S bond functionalization have opened up new avenues for creating complex molecules from readily available organosulfur compounds. organic-chemistry.org The reactivity of the C-S bond in fluorinated substrates like this compound could be exploited in cascade reactions to build molecular complexity efficiently.
Table 2: Methods for C-S Bond Cleavage and Functionalization
| Method | Catalyst/Reagent | Substrate Scope | Reference |
| Transition-metal Catalysis | Ni, Pd, Cu complexes | Aryl and alkyl sulfides | mdpi.com |
| Photochemical Cleavage | UV light | Alkyl and benzyl sulfides | researchgate.net |
| Reductive Cleavage | Reducing agents | Various sulfides | pnas.org |
| Oxidative Cleavage | Oxidizing agents | Thioethers | nih.gov |
Advanced Spectroscopic and Mechanistic Characterization Techniques in the Study of 3 Fluorobenzyl Methyl Sulfide Chemistry
In Situ and Operando Spectroscopic Methods for Reaction Monitoring
In situ and operando spectroscopic methods are indispensable tools for observing chemical reactions as they occur, providing a direct window into the structural evolution of reactants, intermediates, and products under actual reaction conditions. wikipedia.org Operando spectroscopy, a specialized form of in situ analysis, simultaneously measures the spectroscopic signature of a material (like a catalyst) while monitoring its activity and selectivity, thereby establishing direct structure-reactivity relationships. wikipedia.orgethz.ch
Vibrational spectroscopies, such as Infrared (IR) and Raman, are powerful non-invasive techniques for monitoring reactions by tracking changes in the vibrational modes of molecules. ksu.edu.sayoutube.com These techniques provide a molecular fingerprint, allowing for the identification of functional groups and the tracking of bond formation and cleavage. youtube.combiointerfaceresearch.com
In the context of 3-Fluorobenzyl methyl sulfide (B99878) chemistry, IR and Raman spectroscopies can be used in an operando setup to monitor transformations like oxidation, reduction, or substitution. For instance, during the oxidation of the sulfide group to a sulfoxide (B87167) or sulfone, changes in the C-S bond's vibrational frequency would be observable. Similarly, reactions involving the aromatic ring or the benzylic position would lead to distinct shifts in the corresponding vibrational bands. researchgate.net Both techniques are complementary; IR spectroscopy is sensitive to changes in dipole moment, while Raman spectroscopy detects changes in polarizability. ksu.edu.sa
Below is a table of expected characteristic vibrational frequencies for 3-Fluorobenzyl methyl sulfide, which would serve as markers during reaction monitoring.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
| C-F (Aromatic) | Stretching | 1250 - 1100 | IR, Raman |
| C-S (Sulfide) | Stretching | 750 - 600 | IR, Raman |
| Aromatic C=C | Stretching | 1600 - 1450 | IR, Raman |
| C-H (Aromatic) | Bending (out-of-plane) | 900 - 675 | IR |
| C-H (Aliphatic CH₂) | Stretching | 2925 - 2850 | IR, Raman |
| C-H (Aliphatic CH₃) | Stretching | 2960 - 2870 | IR, Raman |
This table presents typical wavenumber ranges for the functional groups found in this compound. Actual values can shift based on molecular environment and interactions.
Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from a ground state to an excited state. libretexts.orglibretexts.org It is particularly useful for studying compounds with chromophores, such as the fluorinated benzene (B151609) ring in this compound. The technique can be used to monitor reaction kinetics by tracking the change in concentration of a reactant or product over time, as described by the Beer-Lambert law. rsc.orgsapub.org
For example, in a kinetic study of the oxidation of this compound, the disappearance of the sulfide reactant could be monitored by the decay of its characteristic UV absorbance peak. rsc.org The extended conjugation that might arise in certain reaction intermediates or products would lead to a shift in the maximum absorption wavelength (λmax), providing further mechanistic insights. libretexts.org
A hypothetical data set for a kinetic experiment monitoring the oxidation of this compound via UV-Vis spectroscopy is presented below.
| Time (seconds) | Absorbance at λmax (265 nm) | Concentration of this compound (M) |
| 0 | 0.850 | 5.0 x 10⁻⁵ |
| 60 | 0.714 | 4.2 x 10⁻⁵ |
| 120 | 0.600 | 3.5 x 10⁻⁵ |
| 180 | 0.504 | 3.0 x 10⁻⁵ |
| 240 | 0.423 | 2.5 x 10⁻⁵ |
| 300 | 0.356 | 2.1 x 10⁻⁵ |
This interactive table simulates data from a pseudo-first-order kinetic run, where the concentration is calculated from the absorbance using the Beer-Lambert law (A = εcl).
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. In reaction monitoring, it can provide detailed information about the formation and disappearance of species over time. For this compound, multinuclear NMR (¹H, ¹³C, and ¹⁹F) is particularly powerful. ¹⁹F NMR is highly sensitive to changes in the electronic environment around the fluorine atom, making it an excellent probe for reactions involving the aromatic ring. nih.govnih.gov
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is specifically used to detect and characterize species with unpaired electrons, such as free radicals. chemrxiv.orgmdpi.com If a reaction involving this compound proceeds via a radical mechanism (e.g., homolytic cleavage of the C-S bond or a single-electron transfer process), EPR would be the definitive technique for identifying these transient radical intermediates. chemrxiv.org
The following table shows hypothetical ¹⁹F NMR chemical shifts for this compound and a potential reaction intermediate, illustrating how this technique can distinguish between different species in a reaction mixture.
| Compound / Intermediate | Hypothetical ¹⁹F Chemical Shift (ppm) | Rationale |
| This compound | -113.5 | Reference chemical shift for the starting material. |
| 3-Fluorobenzyl methyl sulfoxide | -112.8 | Oxidation of the sulfur atom withdraws electron density, causing a downfield shift of the nearby fluorine nucleus. |
| 3-Fluorobenzyl radical | -115.2 | The formation of a radical at the benzylic position would alter the electronic structure of the ring, leading to an upfield shift. |
Chemical shifts are relative to a standard (e.g., CFCl₃). The values are illustrative of the expected trends.
Transient Analysis and Non-Steady-State Kinetic Studies
While steady-state studies provide a global view of a catalytic system, transient studies are invaluable for gaining deeper insight into the elementary steps of a reaction mechanism. rsc.org These methods analyze the system's response to a perturbation, revealing information about reaction intermediates, surface coverage, and the kinetics of individual steps.
Temporal Analysis of Products (TAP) is a transient response technique used to study the kinetics of gas-solid interactions, particularly in heterogeneous catalysis. wikipedia.org The method involves injecting very small, narrow pulses of gas molecules (~10 nmol) into an evacuated microreactor containing a solid material (e.g., a catalyst). uh.eduenergy.gov A mass spectrometer at the reactor outlet detects the exiting molecules with high time resolution, providing detailed information on diffusion, adsorption, surface reaction, and desorption steps. wikipedia.orgelsevierpure.com
For studying the chemistry of this compound, a TAP reactor system could be employed to investigate its synthesis over a solid catalyst or its decomposition on a surface. By pulsing this compound over a catalyst and analyzing the transient response of the parent molecule and any resulting fragments or products, one can deduce the sequence of elementary steps and identify rate-limiting processes. uh.eduenergy.gov
An example of a conceptual TAP experiment is outlined below.
| Experiment | Pulsed Gas | Observed Exit Signal (Mass Spec) | Mechanistic Insight |
| 1 | Argon (Inert) | Single, sharp diffusion-controlled peak | Establishes the baseline transport properties (Knudsen diffusion) of the reactor. wikipedia.org |
| 2 | This compound | Broadened, delayed peak compared to Argon | Indicates interaction with the catalyst surface (adsorption/desorption). energy.gov |
| 3 | This compound | Parent peak plus smaller peaks corresponding to toluene (B28343) and methanethiol (B179389) fragments | Suggests a decomposition pathway involving C-S bond cleavage on the catalyst surface. |
This table illustrates how different pulse experiments in a TAP system can be used to build a mechanistic picture of a surface-catalyzed reaction.
The data obtained from advanced spectroscopic and transient kinetic studies can be integrated to construct dynamic kinetic models. mdpi.com These models are mathematical representations of a reaction network that describe the time evolution of the concentrations of all species involved. mdpi.com Unlike simpler models based on steady-state assumptions, dynamic models can capture the behavior of complex systems where concentrations of intermediates may change significantly over time.
For a complex transformation of this compound, such as its selective oxidation, a dynamic kinetic model would consist of a series of ordinary differential equations representing each elementary step (e.g., adsorption of reactants, surface reactions to form intermediates like sulfoxides, and desorption of products). The rate constants and activation energies for these steps would be derived from fitting the model to experimental data from techniques like operando IR/UV-Vis and TAP. mdpi.com
The components of a dynamic kinetic model for the oxidation of this compound might include:
| Model Component | Description | Source of Data |
| Species | Reactants (this compound, O₂), Intermediates (adsorbed species, sulfoxide), Products (sulfone, benzaldehyde) | Mass Spectrometry, NMR, IR |
| Reaction Steps | Adsorption, surface reaction (e.g., oxygen insertion), desorption for each species in the network. | TAP, Operando Spectroscopy |
| Kinetic Parameters | Rate constants (k), activation energies (Ea), and pre-exponential factors (A) for each elementary step. | Temperature-programmed experiments, transient kinetic analysis, fitting model to concentration-time data. |
| Governing Equations | A system of ordinary differential equations describing the rate of change of concentration for each species. | Derived from the proposed reaction mechanism. |
This table outlines the essential building blocks for creating a comprehensive dynamic kinetic model to describe a complex chemical transformation.
Advanced Fluorescence Techniques for Molecular Interactions
The study of molecular interactions is fundamental to understanding chemical and biological processes. Advanced fluorescence techniques offer powerful tools to investigate these interactions with high sensitivity and spatiotemporale resolution. Among these, Fluorescence Lifetime Imaging (FLIM) and Förster Resonance Energy Transfer (FRET) have emerged as particularly insightful methods for characterizing the chemistry of compounds like this compound. These techniques provide information not only on the localization of molecules but also on their immediate environment and proximity to other molecules, offering a deeper understanding of mechanistic pathways.
Fluorescence Lifetime Imaging (FLIM) in Chemical Systems
Fluorescence lifetime, the average time a fluorophore spends in the excited state before returning to the ground state, is an intrinsic property of a molecule that is sensitive to its local microenvironment. aatbio.combu.edu Unlike fluorescence intensity, the lifetime is generally independent of the fluorophore concentration, making it a robust parameter for quantitative measurements. evidentscientific.com Changes in the fluorescence lifetime can indicate alterations in factors such as solvent polarity, ion concentration, pH, and, crucially, the binding of other molecules. bu.edunih.gov
In the context of this compound, FLIM can be employed to study its interaction with target biomolecules, such as enzymes or receptors. For instance, many proteins contain endogenous fluorophores, like tryptophan, whose fluorescence lifetime can be altered upon the binding of a ligand. acs.org By monitoring changes in the tryptophan fluorescence lifetime of a target protein in the presence of this compound, the binding affinity and the conformational changes induced by the binding event can be elucidated.
A hypothetical study could involve titrating a solution of a target enzyme with increasing concentrations of this compound and measuring the fluorescence lifetime of the enzyme's intrinsic tryptophan residues. A decrease in the fluorescence lifetime upon binding would suggest a quenching mechanism, providing insights into the nature of the interaction. The data from such an experiment can be analyzed to determine the binding constant (Kd) of the interaction.
Table 1: Hypothetical FLIM Data for the Interaction of a Target Enzyme with this compound
| [this compound] (µM) | Average Fluorescence Lifetime (ns) |
| 0 | 2.5 |
| 10 | 2.2 |
| 20 | 2.0 |
| 50 | 1.7 |
| 100 | 1.5 |
| 200 | 1.4 |
The analysis of FLIM data often involves fitting the fluorescence decay curves to exponential models to extract the lifetime components. nih.govjstatsoft.orgjstatsoft.org Global analysis of FLIM data from multiple concentrations can provide robust estimates of the lifetimes of the free and bound states of the fluorophore, further characterizing the molecular interaction. jstatsoft.orgjstatsoft.org
Förster Resonance Energy Transfer (FRET) for Spatial Information
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm). fluortools.comthermofisher.com The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a highly sensitive "spectroscopic ruler" for measuring intramolecular and intermolecular distances. evidentscientific.comfluortools.com
To study the interaction of this compound with a specific molecular target using FRET, a common strategy involves labeling the target molecule with a donor fluorophore and using a fluorescently labeled analog of this compound as the acceptor. Alternatively, if the target molecule has an intrinsic fluorophore that can act as a donor (like tryptophan), a fluorescently tagged this compound can serve as the acceptor. acs.org
Upon binding of the fluorescently labeled this compound to the donor-labeled target, if the two fluorophores are within the Förster distance (R0), FRET will occur. This results in a decrease in the donor's fluorescence intensity and lifetime, and an increase in the acceptor's sensitized emission. evidentscientific.comresearchgate.net By measuring the FRET efficiency, the distance between the binding site of this compound and the location of the donor fluorophore on the target molecule can be calculated. nih.gov
This approach can provide precise spatial information about the binding orientation and can be used to study conformational changes in the target molecule induced by the binding of this compound. acs.orgnih.govpnas.org
Table 2: Hypothetical FRET Data for Distance Determination between a Labeled Enzyme and a Fluorescent Analog of this compound
| FRET Pair | Förster Radius (R0) (Å) | Measured FRET Efficiency (E) | Calculated Distance (r) (Å) |
| Donor-Enzyme / Acceptor-Analog | 55 | 0.60 | 51.5 |
| Donor-Enzyme / Acceptor-Analog | 55 | 0.40 | 58.6 |
| Donor-Enzyme / Acceptor-Analog | 55 | 0.25 | 66.4 |
The Förster radius (R0) is a critical parameter in FRET calculations and is the distance at which the FRET efficiency is 50%. aatbio.comevidentscientific.com This value is dependent on the spectral properties of the donor-acceptor pair. thermofisher.comresearchgate.net The FRET efficiency (E) can be determined from changes in the donor fluorescence lifetime or intensity. fluortools.comresearchgate.net The distance (r) between the donor and acceptor is then calculated using the formula:
r = R0 ( 1/E −1)1/6
FRET experiments can be performed in steady-state or time-resolved modes, with the latter, often combined with FLIM (FLIM-FRET), providing more detailed information about the distribution of distances and the presence of different conformational states. evidentscientific.com
Future Directions and Emerging Research Opportunities
Catalyst Development for Selective Transformations of 3-Fluorobenzyl Methyl Sulfide (B99878)
The development of novel catalysts is crucial for unlocking the full synthetic potential of 3-Fluorobenzyl methyl sulfide. Future research will likely focus on creating highly selective and efficient catalytic systems capable of targeting specific bonds within the molecule, such as the C-S, S-CH3, or benzylic C-H bonds, while preserving the C-F bond.
Transition-metal catalysis is a promising avenue for these transformations. For instance, methodologies involving transition-metal-catalyzed decarbonylation of thioesters have emerged as a novel way to form C-S bonds, overcoming challenges like catalyst poisoning by thiolate anions. Adapting such strategies could allow for the selective functionalization of the aryl sulfide moiety. Research into catalytic systems, such as those using Nickel(0) complexes with specific phosphine (B1218219) ligands, has shown high generality for installing fluoroalkyl sulfide groups onto aromatic rings.
Furthermore, the development of catalysts for asymmetric transformations will be a significant area of focus. The synthesis of chiral sulfoxides from sulfides is a field of considerable interest due to the utility of the resulting products. Asymmetric oxidation of alkyl aryl sulfides has been achieved using chiral catalysts, and future work could adapt these systems for the enantioselective oxidation of this compound to its corresponding sulfoxide (B87167).
Table 1: Potential Catalytic Systems for this compound Transformations
| Transformation Type | Potential Catalyst System | Target Bond/Group | Desired Outcome |
|---|---|---|---|
| C-S Cross-Coupling | Ni(cod)₂ / dppf | Aryl-S Bond | Aryl group exchange or functionalization |
| Asymmetric Oxidation | Chiral Vanadium or Titanium Complexes | Sulfur Atom | Enantiopure 3-Fluorobenzyl methyl sulfoxide |
| C-H Functionalization | Rhodium or Palladium Catalysts | Benzylic C-H | Direct introduction of new functional groups |
Integration of Computational and Experimental Methodologies for Predictive Chemistry
The synergy between computational and experimental chemistry is becoming increasingly vital for accelerating the discovery and optimization of chemical processes. Density Functional Theory (DFT) has proven to be a powerful tool for studying the structure and reactivity of transition metal sulfide catalysts. dtu.dk Such computational models can be employed to predict the adsorption energies of reactants and intermediates on catalyst surfaces, providing insights into reaction mechanisms and helping to guide the design of more efficient catalysts for transformations involving this compound. dtu.dk
For instance, DFT studies can elucidate the electronic effects of the fluorine substituent on the reactivity of the sulfide group and the aromatic ring. This predictive capability can help in selecting the optimal reaction conditions and catalysts for desired transformations, thereby reducing the amount of empirical screening required. The inclusion of van der Waals forces in DFT calculations has been shown to be important for accurately determining the adsorption of sulfur-containing molecules like thiophene (B33073) on catalyst surfaces. dtu.dk
Future research will likely see a deeper integration of these computational tools with high-throughput experimental screening. This combined approach will enable the rapid development of structure-activity relationships and the creation of predictive models for the reactivity of complex sulfur-fluorine compounds.
Expansion of this compound as a Platform for Functional Material Synthesis
Aryl thioethers are critical components in various functional materials, including polymers and metal-organic frameworks (MOFs). nih.gov The presence of both a fluorine atom and a sulfide linkage makes this compound an attractive building block for new materials with tailored properties.
Sulfur-containing polymers, such as aryl polythioethers, often exhibit enhanced properties compared to their polyether counterparts. nih.gov The incorporation of the 3-fluorobenzyl moiety could impart desirable characteristics such as increased thermal stability, altered solubility, and modified electronic properties.
In the realm of MOFs, sulfur-functionalized frameworks have shown unique affinities for metal ions, making them useful for applications in adsorption and separation. nih.govresearchgate.net The soft and polarizable nature of the sulfur atom is key to these properties. nih.gov this compound could be used as a precursor to synthesize ligands for S-functionalized MOFs. The fluorine atom could further modulate the framework's properties, potentially enhancing its selectivity for specific guests or improving its chemical stability. The development of synthetic strategies, such as direct synthesis or post-synthetic modification, will be crucial for incorporating such building blocks into functional MOFs. researchgate.net
Table 2: Potential Applications in Functional Materials
| Material Class | Potential Role of this compound | Desired Properties |
|---|---|---|
| Specialty Polymers | Monomer or monomer precursor | Enhanced thermal stability, chemical resistance, specific optical/electronic properties |
| Metal-Organic Frameworks (MOFs) | Precursor for sulfur-containing linker molecules | Selective adsorption of heavy metals, gas storage, catalysis |
| Self-Assembled Monolayers | Component for surface modification | Control of surface energy, hydrophobicity, and electronic properties |
Q & A
Q. What are the standard synthetic routes for 3-fluorobenzyl methyl sulfide, and how are intermediates characterized?
The synthesis typically involves nucleophilic aromatic substitution or alkylation reactions. For example, analogous sulfide compounds are synthesized by reacting 3-fluorobenzyl halides with methylthiolate nucleophiles under controlled conditions (e.g., anhydrous solvents, inert atmosphere) . Intermediates and final products are characterized using FT-IR (to confirm functional groups like C-S bonds), H-NMR (to verify substitution patterns and methyl group integration), and C-NMR (to assign aromatic and aliphatic carbons) . Purification methods like column chromatography or recrystallization ensure high yields (>75%) and purity (>95%).
Q. Which analytical techniques are critical for quantifying this compound in reaction mixtures?
Gas chromatography-mass spectrometry (GC-MS) is widely used to quantify reaction conversion rates, particularly in catalytic applications like Suzuki-Miyaura cross-coupling. For example, GC-MS can detect biphenyl derivatives formed during reactions, with calibration curves established using internal standards (e.g., deuterated analogs) . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is also employed for purity assessment, especially when tracking byproducts from oxidation or hydrolysis .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the reactivity of this compound in nucleophilic substitutions?
Studies on structurally similar sulfides show that polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity by stabilizing transition states, while elevated temperatures (60–80°C) accelerate reaction kinetics. For instance, in Suzuki couplings, toluene/water biphasic systems improve yields by facilitating phase transfer of reactants . Optimizing stoichiometry (1:1.2 molar ratio of aryl halide to sulfide) minimizes side reactions like disulfide formation .
Q. What mechanistic insights explain the catalytic role of this compound derivatives in cross-coupling reactions?
The sulfur atom in the sulfide acts as a soft Lewis base, coordinating to palladium catalysts (e.g., Pd(PPh)) to stabilize active intermediates. This coordination facilitates oxidative addition of aryl halides and accelerates transmetallation steps. Kinetic studies using F-NMR have shown that electron-withdrawing fluorine substituents on the benzyl group enhance catalytic turnover by increasing electrophilicity at the sulfur center . Contrastingly, steric hindrance from bulkier substituents reduces activity, highlighting structure-activity trade-offs .
Q. How does oxidative stability impact the utility of this compound in long-term storage or repeated catalytic cycles?
Oxidation to sulfoxide or sulfone derivatives under ambient conditions can deactivate the compound. Stability studies using accelerated aging (40°C, 75% relative humidity) show <10% degradation over 30 days when stored under argon with molecular sieves . Adding antioxidants (e.g., BHT) or conducting reactions under inert atmospheres (N/Ar) mitigates oxidation. X-ray photoelectron spectroscopy (XPS) confirms sulfur oxidation states post-reaction, correlating with catalytic efficiency losses .
Q. How should researchers resolve contradictions in reported catalytic efficiencies of sulfide-containing ligands?
Discrepancies often arise from variations in reaction scales, catalyst loading (1–5 mol%), or substrate scope. For example, one study reported 92% conversion in Suzuki coupling using this compound derivatives , while another observed 68% under similar conditions due to uncontrolled moisture . Robust experimental design includes:
- Standardizing substrate purity (≥99% by HPLC).
- Replicating conditions with inert glovebox techniques.
- Reporting turnover numbers (TON) and frequencies (TOF) to normalize comparisons .
Methodological Recommendations
- Toxicity Profiling : Use zebrafish embryo models or Ames tests to assess ecotoxicological risks, referencing EPA guidelines for sulfides .
- Metabolic Studies : Employ LC-MS/MS to track metabolites (e.g., demethylated or fluorinated byproducts) in in vitro hepatic microsome assays .
- Data Reproducibility : Share raw spectral data (NMR, GC-MS) in supplementary materials and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
